tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate

Peptide Synthesis Medicinal Chemistry Solid-Phase Synthesis

tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate (CAS 105983-83-3), commonly referred to as N,N′-Di-Boc-N-methylethylenediamine, is a doubly Boc-protected unsymmetrical diamine. It belongs to the class of tert-butoxycarbonyl (Boc)-protected ethylenediamine derivatives widely utilized as linkers and protected amine building blocks in peptide synthesis, medicinal chemistry, and chemical biology.

Molecular Formula C13H26N2O4
Molecular Weight 274.361
CAS No. 105983-83-3
Cat. No. B597596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate
CAS105983-83-3
Molecular FormulaC13H26N2O4
Molecular Weight274.361
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN(C)C(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O4/c1-12(2,3)18-10(16)14-8-9-15(7)11(17)19-13(4,5)6/h8-9H2,1-7H3,(H,14,16)
InChIKeyLDEPHSIHMSDUAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate (CAS 105983-83-3): A Distinctive Doubly Protected Diamine Building Block


tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate (CAS 105983-83-3), commonly referred to as N,N′-Di-Boc-N-methylethylenediamine, is a doubly Boc-protected unsymmetrical diamine. It belongs to the class of tert-butoxycarbonyl (Boc)-protected ethylenediamine derivatives widely utilized as linkers and protected amine building blocks in peptide synthesis, medicinal chemistry, and chemical biology . The compound presents a solid-state form at ambient temperature (mp 114–119 °C) with a commercial assay specification of 97% . Its structural hallmark is the simultaneous protection of both nitrogen atoms with acid-labile Boc groups while retaining a methyl substituent on one nitrogen, creating a scaffold with two orthogonally addressable protected amines.

Solid Form
Crystalline solid supports precise gravimetric dispensing for automated synthesis
Dual Protection
Two Boc groups enable sequential, chemoselective deprotection strategies
Orthogonal Design
Unsymmetrical scaffold with distinct primary and N-methyl secondary amines

Why Generic Substitution Fails for tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate


Structurally analogous protected ethylenediamines cannot be interchanged with this compound without risking divergent synthetic outcomes. The simultaneous presence of two Boc groups and an N-methyl moiety creates a unique steric and electronic environment that governs both the kinetics of sequential deprotection and the regioselectivity of subsequent functionalization. Mono-Boc analogs such as N-Boc-N-methylethylenediamine (CAS 121492-06-6) present a liquid physical form and only a single protected amine, fundamentally altering solubility, handling logistics, and the accessible synthetic sequence space . The non-methylated di-Boc analog (CAS 117499-16-8) lacks the steric hindrance and altered basicity conferred by the N-methyl group, which can change reaction rates and product distributions in amide coupling or reductive amination steps. The quantitative evidence in Section 3 demonstrates that these differences translate into measurable distinctions in physical form, thermal behavior, and synthetic utility that directly impact procurement decisions.

Target Compound
Mono-Boc Analog
Liquid vs solid form alters handling, volatility, and automated dispensing compatibility
Dual Boc
Single Boc
Sequential deprotection not possible; may require additional protection-deprotection steps
N-Methylated
Non-Methylated
Steric and electronic differences may shift reaction rates and product distributions

Quantitative Differentiation Evidence for tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate Against Key Comparators


Solid-State Handling Advantage Over the Liquid Mono-Boc Analog

Unlike the closely related mono-Boc analog N-Boc-N-methylethylenediamine (CAS 121492-06-6), which is a liquid at 20 °C, this compound is a crystalline solid with a melting point of 114–119 °C . The mono-Boc comparator has a reported density of 0.975 g/mL at 20 °C and a boiling point of 79 °C at 0.4 mmHg .

Physical Form
Head-to-head
Solid (mp 114–119 °C) vs. Liquid at 20 °C (bp 79 °C/0.4 mmHg)
Supports solid dispensing workflows
Data from supplier specifications; verify lot consistency
Peptide Synthesis Medicinal Chemistry Solid-Phase Synthesis

Dual Boc Protection Enables Orthogonal Deprotection Strategies Absent in Mono-Boc Analogs

The compound carries two Boc protecting groups on chemically distinct nitrogen atoms (a primary amine and an N-methyl secondary amine), enabling the possibility of sequential, chemoselective deprotection. The mono-Boc analog N-Boc-N-methylethylenediamine (CAS 121492-06-6) possesses only a single protected amine, precluding any sequential deprotection scheme . Literature on related unsymmetrical diamines indicates that N-methyl substitution can reduce the rate of Boc removal under acidic conditions by approximately 20–40% relative to an unsubstituted carbamate, creating a kinetic window for selective mono-deprotection [1].

Orthogonal Deprotection
Cross-study comparable
2 Boc groups (primary/N-methyl); ~20–40% differential deprotection rate reported
Enables sequential deprotection review
Class-level literature estimate; requires validation in target conditions
Protecting Group Strategy Orthogonal Deprotection Linker Chemistry

Significantly Higher Molecular Weight and Reduced Volatility Relative to Mono-Boc and Bis-Methyl Analogs

The molecular weight (274.36 g/mol) is 57% higher than that of the mono-Boc N-methyl analog N-Boc-N-methylethylenediamine (174.24 g/mol) and 46% higher than N,N′-dimethyl-N,N′-di-Boc-ethylenediamine (188.27 g/mol) . Higher molecular weight generally correlates with lower vapor pressure and reduced inhalation exposure risk during weighing.

Molecular Weight
Head-to-head
274.36 g/mol (+57% vs. mono-Boc; +46% vs. dimethyl-Boc)
Reduced volatility context
May lower inhalation exposure risk during weighing
Physicochemical Properties Handling Safety Large-Scale Synthesis

Evidence-Backed Application Scenarios for tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate


Solid-Phase Peptide Synthesis (SPPS) Requiring Non-Volatile, Pre-Weighed Building Blocks

The compound's solid physical form (mp 114–119 °C) ensures accurate gravimetric dispensing on automated peptide synthesizers, unlike the liquid mono-Boc analog which requires volumetric handling and risks pipetting errors . This directly supports reproducible scale-up of peptide-based therapeutics.

Construction of Branched PROTAC Linkers via Sequential, Chemoselective Deprotection

The dual Boc protection on chemically distinct nitrogen atoms permits sequential deprotection: the primary Boc group can be removed first under mild acidic conditions while the N-methyl carbamate remains intact, allowing stepwise functionalization to build heterobifunctional PROTAC linkers [1]. This reduces overall synthetic step count compared to using a mono-Boc building block followed by re-protection.

Large-Scale Synthesis of Complex Amine-Containing Pharmaceutical Intermediates

With a molecular weight 57% higher than the mono-Boc analog, the compound exhibits lower volatility, reducing airborne contamination risk during kilogram-scale reactions . Its higher melting point also simplifies purification by crystallization, a critical factor for GMP intermediate production.

Orthogonal Protecting Group Strategy for Polyamine-Based Drug Candidates

In the synthesis of spermine or spermidine analogs, the compound enables regioselective introduction of different substituents on each nitrogen atom after deprotection, a capability that mono-Boc or symmetrically protected diamines cannot provide [1]. This is essential for SAR studies on polyamine antineoplastic agents.

Application
Selection Property
Validation Focus
Automated SPPS
Solid physical form
Gravimetric dispensing reproducibility
Branched linker construction
Sequential deprotection potential
Chemoselective Boc removal kinetics
Scale-up intermediate synthesis
Higher molecular weight, lower volatility
Exposure control during large-scale reactions
Polyamine SAR studies
Regioselective functionalization scaffold
Substituent introduction pattern review
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